N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3S/c1-4-23(26(33)28-18-13-9-6-10-14-18)36-27-29-20-16-22(35-3)21(34-2)15-19(20)25-30-24(31-32(25)27)17-11-7-5-8-12-17/h5,7-8,11-12,15-16,18,23H,4,6,9-10,13-14H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPUVIZUJCTHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or butanamide groups, using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
In the field of chemistry, N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives that may exhibit enhanced properties or activities.
Biology
This compound is being investigated for its potential as an enzyme inhibitor or receptor modulator . Its interactions with specific molecular targets can lead to significant biological effects. For example:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
- Receptor Modulation : It may modulate receptor activity in the central nervous system, potentially leading to analgesic effects by affecting pain pathways.
Medicine
This compound is explored for its therapeutic potential in treating various diseases:
- Cancer : Preliminary studies suggest that this compound may have anticancer properties by targeting specific cancer cell pathways.
- Infectious Diseases : The compound is also being evaluated for its antimicrobial activity against various pathogens.
Case Studies and Research Findings
Research on this compound has yielded promising results:
- Anticancer Activity : A study demonstrated that derivatives of this compound inhibited the growth of certain cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : Another study highlighted the compound's effectiveness against specific bacterial strains, suggesting its potential as a new antimicrobial agent.
- Pain Modulation : Research indicated that the compound could modulate pain pathways through interactions with central nervous system receptors.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Amide Side Chain
The target compound shares a sulfanyl-butanamide side chain with 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide (BB05442, C26H25N5O4S , MW: 503.57 g/mol) . However, BB05442 replaces the cyclohexyl group with a furan-2-ylmethyl substituent. Key differences include:
- Molecular weight : BB05442 is slightly lighter (503.57 vs. 505.63 g/mol), which may marginally improve solubility.
Core Modifications in Triazoloquinazolines
describes several triazolo[1,5-c]quinazoline derivatives with simplified substituents:
- 5-Cyclohexyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline : Lacks the sulfanyl-butanamide chain and dimethoxy groups. Its molecular weight (C23H23N5 , MW: 369.47 g/mol) is significantly lower, suggesting reduced steric bulk and polarity .
- 5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline : Incorporates a fluorophenyl group, which increases electronegativity and lipophilicity compared to the target compound’s methoxy-substituted core. Reported melting points (196–198°C) indicate higher crystallinity than typical for methoxy-rich derivatives .
Heteroatom and Functional Group Variations
highlights 2-phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5(4H)-one (C15H10N4O2, MW: 294.27 g/mol), which replaces the sulfanyl group with a phenoxy substituent and introduces a carbonyl oxygen . Key contrasts include:
- Planarity : The triazoloquinazoline core in this analog is fully planar, whereas the target compound’s sulfanyl chain may introduce conformational flexibility.
- Hydrogen bonding: The phenoxy group enables N–H···O dimerization, a feature absent in the target compound due to its thioether linkage .
Comparative Data Table
Biological Activity
N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide is a complex organic compound belonging to the class of triazoloquinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of the compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]butanamide. Its molecular formula is , with a molecular weight of 485.61 g/mol. The structure includes a triazoloquinazoline core that is known for its significant biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to therapeutic effects. The compound has been shown to exhibit:
- Anticancer Activity : In vitro studies have demonstrated that similar triazoloquinazoline derivatives possess significant anticancer properties, particularly against non-small cell lung cancer and central nervous system cancer cell lines .
- Antibacterial Effects : The compound has shown potential antibacterial activity against various bacterial strains .
- Anti-inflammatory Properties : Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases .
Anticancer Activity
A study highlighted the synthesis of various triazoloquinazoline derivatives and their evaluation for anticancer properties. Notably, some derivatives exhibited selective toxicity towards cancer cell lines with log GI(50) values indicating significant potency (e.g., log GI(50) = -6.01 for HOP-92) . The structure–activity relationship (SAR) analysis revealed that modifications to the triazoloquinazoline core could enhance anticancer efficacy.
Antibacterial Activity
In vitro tests have indicated that certain synthesized compounds exhibit antibacterial effects against strains like Photobacterium leiognathi Sh1. The inhibition of bioluminescence in this bacterium suggests a potential mechanism by which these compounds may exert their antibacterial effects .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been extensively studied. For instance, one derivative was identified as having a high anti-inflammatory effect in carrageenan-induced paw edema models in rats, demonstrating significant inhibition of edema development and reduction in inflammatory markers such as TNF-α and PGE-2 .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Efficacy :
In a controlled study involving several triazoloquinazoline derivatives, N-Cyclohexyl-2-{...} showed significant cytotoxicity against HOP-92 and U251 cell lines. The study emphasized the importance of the sulfur moiety in enhancing bioactivity. -
Case Study on Anti-inflammatory Effects :
A recent investigation into the anti-inflammatory properties of related compounds demonstrated that specific structural modifications could lead to enhanced efficacy compared to traditional anti-inflammatory drugs like diclofenac.
Q & A
Basic Research Questions
Q. What are the key structural features of N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide, and how do they influence its reactivity?
- Answer : The compound features a triazoloquinazoline core with methoxy (8,9-dimethoxy), phenyl (C2), and sulfanyl-butanamide substituents. The triazoloquinazoline core contributes to π-π stacking and hydrogen-bonding interactions, while the sulfanyl group enhances nucleophilic reactivity. The cyclohexyl and N-methylacetamide groups introduce steric bulk, affecting solubility and target binding. Structural analysis via NMR, X-ray crystallography, or LC-MS is critical to confirm regiochemistry and purity .
| Key Molecular Properties |
|---|
| Molecular Formula: C₂₆H₂₉N₅O₃S |
| Molecular Weight: 463.60 g/mol |
| Core Structure: Triazoloquinazoline |
| Functional Groups: Methoxy, Sulfanyl, Cyclohexyl |
Q. What are the standard synthetic routes for this compound, and what reaction conditions are optimal?
- Answer : Synthesis involves:
- Step 1 : Cyclization of precursors (e.g., anthranilic acid derivatives) under acidic/basic conditions to form the triazoloquinazoline core .
- Step 2 : Thiolation at C5 using reagents like NaSH or thiourea under reflux .
- Step 3 : Alkylation with N-cyclohexyl-2-bromobutanamide in polar aprotic solvents (e.g., DMF) with a base (e.g., triethylamine) .
- Critical Parameters : Temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd/C for cross-coupling). Purification via column chromatography or HPLC is recommended .
Q. How can researchers verify the purity and identity of this compound?
- Answer : Use a combination of:
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity >95% .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; LC-MS for molecular ion validation .
- Elemental Analysis : Carbon/hydrogen/nitrogen content should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized, particularly in scaling from milligram to gram quantities?
- Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent ratio, temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature, reaction time, and reagent stoichiometry .
- Continuous Flow Chemistry : Reduces side reactions in scaled-up syntheses by maintaining consistent reaction conditions .
- Catalyst Screening : Test Pd-based catalysts or organocatalysts to improve coupling efficiency at the sulfanyl position .
Q. What computational methods are effective for predicting the biological targets or reactivity of this compound?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or G-protein-coupled receptors, leveraging the triazoloquinazoline core’s affinity for ATP-binding pockets .
- DFT Calculations : Predict redox behavior (e.g., oxidation of sulfanyl to sulfone) and regioselectivity in substitution reactions .
- QSAR Modeling : Correlate substituent variations (e.g., methoxy vs. methyl groups) with bioactivity data from analogous triazoloquinazolines .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains variability .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular proliferation assays (e.g., MTT) to confirm target engagement .
Q. What strategies can elucidate the mechanism of action in complex biological systems?
- Answer :
- Chemical Proteomics : Employ affinity-based probes (ABPs) with a photoaffinity tag to capture binding proteins in live cells .
- CRISPR Screening : Genome-wide knockout libraries can identify synthetic lethal partners or resistance mechanisms .
- Metabolomics : LC-HRMS to track downstream metabolic changes (e.g., ATP depletion in kinase inhibition) .
Methodological Considerations
Q. What are the best practices for analyzing sulfanyl group reactivity in aqueous vs. non-aqueous media?
- Answer :
- Polarity Effects : In aqueous media, sulfanyl groups undergo oxidation to sulfoxides/sulfones (use H₂O₂/KMnO₄). In non-polar solvents (e.g., THF), nucleophilic substitution dominates .
- pH Dependence : At pH > 8, deprotonation enhances nucleophilicity, favoring alkylation. Monitor via in situ IR or Raman spectroscopy .
Q. How can researchers design derivatives to improve pharmacokinetic properties (e.g., solubility, half-life)?
- Answer :
- Prodrug Strategies : Introduce ester or phosphate groups at the butanamide moiety for enhanced solubility .
- Cyclohexyl Modification : Replace with smaller alkyl groups (e.g., cyclopentyl) to reduce logP and improve aqueous solubility .
- PEGylation : Attach polyethylene glycol chains to the sulfanyl group to extend plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
